(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester
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Overview
Description
(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester is a complex organic compound with a unique structure that includes a hydroxy group, a keto group, and a benzyloxy group
Preparation Methods
The synthesis of (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. Another approach includes the use of a carboxylate ion reacting with a primary alkyl halide under S_N2 conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing various organic reactions to introduce the functional groups in a controlled manner.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The keto group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Scientific Research Applications
(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester exerts its effects depends on its interaction with molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar compounds include other hydroxy-keto esters and benzyloxy derivatives. For example:
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound is used as a UV absorber and has similar structural features.
Levalbuterol Related Compound D: This compound shares the tert-butyl ester functionality and is used in pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl (5R)-5-hydroxy-3-oxo-6-phenylmethoxyhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,15,19H,9-12H2,1-3H3/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXDDEFKXNFJLL-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(COCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@H](COCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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